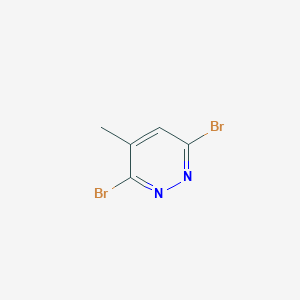

3,6-Dibromo-4-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Dibromo-4-methylpyridazine is a chemical compound with the CAS Number: 89284-10-6 . It has a molecular weight of 251.91 and its IUPAC name is 3,6-dibromo-4-methylpyridazine . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-4-methylpyridazine is represented by the formula C5H4Br2N2 . The InChI code for this compound is 1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 .Physical And Chemical Properties Analysis

3,6-Dibromo-4-methylpyridazine is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- Pharmacokinetics and Tissue Distribution: A study investigated the pharmacokinetics and metabolism of a compound structurally related to 3,6-Dibromo-4-methylpyridazine, focusing on its potential as an anti-fibrotic drug. This research explored how such compounds distribute in the body and their metabolic transformations (Kim et al., 2008).

Chemical Reactions and Structures

- Pyridazine Azide Cyclisation Reactions: A study detailed the reaction of sodium azide with a compound similar to 3,6-Dibromo-4-methylpyridazine, leading to the formation of an intermediate which could cyclise to form bicyclic or tricyclic products. This research aids in understanding the chemical behavior of such compounds (Allan et al., 2004).

- Cycloaddition Processes: Another study explored the cycloaddition reactions of a dicyanopyridazine system, similar to 3,6-Dibromo-4-methylpyridazine. This research provides insights into the reactivity and potential applications of pyridazine derivatives (Nesi et al., 1994).

Medicinal Chemistry and Drug Design

- Inhibition of Enzymes: Research into pyridazine derivatives, structurally related to 3,6-Dibromo-4-methylpyridazine, has been conducted to explore their potential as enzyme inhibitors, such as acetylcholinesterase inhibitors. This is crucial for developing new therapeutic agents (Contreras et al., 2001).

- Kinase Inhibitors: A study on novel 4-phenoxypyridine derivatives containing a pyridazine moiety investigated their in vitro inhibitory activities against specific kinases and their cytotoxic activities against cancer cell lines, demonstrating the potential of pyridazine derivatives in cancer therapy (Liu et al., 2020).

Synthesis and Coordination Chemistry

- Synthesis of Aminopyridazines: Research has been conducted on developing efficient methods for the synthesis of aminopyridazines, starting from compounds like 3,6-Dibromo-4-methylpyridazine. This is significant for creating diverse chemical libraries (Schmitt et al., 2006).

- Coordination Chemistry: The coordination chemistry of triazine and pyridine derivatives, related to 3,6-Dibromo-4-methylpyridazine, has been reviewed, showing their utility in forming complexes used in various fields such as luminescent materials (Therrien, 2011).

Neuroscience Research

- Neurotransmission Studies: Aminopyridines, similar to 3,6-Dibromo-4-methylpyridazine, have been studied for their role in potentiating synaptic and neuromuscular transmission by targeting voltage-activated calcium channel β subunits, indicating their potential in neurological research (Wu et al., 2009).

Safety and Hazards

The safety information for 3,6-Dibromo-4-methylpyridazine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Pyridazine derivatives, a class of compounds to which 3,6-dibromo-4-methylpyridazine belongs, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Result of Action

Pyridazine derivatives have been reported to possess antipyretic, anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular, and many other anticipated biological properties .

Propiedades

IUPAC Name |

3,6-dibromo-4-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBKJQQWXNALHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-4-methylpyridazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)

![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)